molecular formula C17H18BrNO3 B15370518 Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate

Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate

Cat. No.: B15370518
M. Wt: 364.2 g/mol
InChI Key: XIDCLHLAGXNJPY-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate is a brominated aromatic ester with a complex structure featuring an aminomethyl-substituted benzyl ether linkage. Its bromine atom and ester group make it amenable to further functionalization, such as cross-coupling reactions or hydrolysis to carboxylic acids.

Properties

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

methyl 2-[2-[[3-(aminomethyl)-5-bromophenyl]methoxy]phenyl]acetate

InChI

InChI=1S/C17H18BrNO3/c1-21-17(20)9-14-4-2-3-5-16(14)22-11-13-6-12(10-19)7-15(18)8-13/h2-8H,9-11,19H2,1H3

InChI Key

XIDCLHLAGXNJPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CN)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features include a brominated benzyl ether, an aminomethyl group, and a methyl ester. Below is a comparative analysis with three analogous compounds, highlighting differences in substituents, synthetic routes, and properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Synthetic Steps Applications/Notes
Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate Bromine, aminomethyl, methyl ester, benzyl ether ~392.2 (estimated) Likely involves aromatic coupling, esterification, and PPA-mediated cyclization Potential precursor for heterocycles or bioactive molecules
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS 849052-18-2) Bromine, chlorine, boronic acid, methyl group ~369.4 Suzuki-Miyaura coupling precursor Used in cross-coupling reactions
Methyl 2-benzoylamino-3-oxobutanoate (CAS N/A) Benzoyl amino, ketone, methyl ester ~235.3 Condensation of aromatic amines with β-keto esters Intermediate for imidazole/oxazole synthesis
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Aryl, phenyl, methyl ester, imidazole core ~280–320 (varies by aryl) Cyclization using PPA at 130–140°C Bioactive heterocycles with antimicrobial activity

Key Observations

Synthetic Pathways: The target compound likely shares synthetic steps with methyl 2-benzoylamino-3-oxobutanoate derivatives, such as condensation reactions with aromatic amines (e.g., 3-aminomethyl-5-bromobenzyl derivatives) . Cyclization agents like polyphosphoric acid (PPA), used in synthesizing imidazoles and oxazoles , may also apply to forming its benzyl ether or aminomethyl linkages.

Functional Group Impact: Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability enhance electrophilic substitution reactivity compared to chlorine, as seen in the boronic acid derivative . Aminomethyl Group: This group increases solubility in polar solvents and enables further derivatization (e.g., amidation), contrasting with the inert methyl group in the boronic acid analog.

Biological Relevance :

  • Imidazole derivatives (e.g., compound 5 in Table 1) exhibit antimicrobial activity , suggesting the target compound could be modified for similar applications.
  • The ester group’s hydrolytic lability differentiates it from boronic acids, which are stable under physiological conditions .

Research Findings and Data Gaps

  • Thermal Stability : PPA-mediated syntheses (used for related compounds ) suggest the target compound may degrade above 140°C, necessitating controlled reaction conditions.

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